molecular formula C10H11N3O2 B14903202 n-(1h-Benzo[d]imidazol-2-yl)-2-methoxyacetamide

n-(1h-Benzo[d]imidazol-2-yl)-2-methoxyacetamide

Cat. No.: B14903202
M. Wt: 205.21 g/mol
InChI Key: CZXLELJZPLDUAJ-UHFFFAOYSA-N
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Description

N-(1H-Benzo[d]imidazol-2-yl)-2-methoxyacetamide is a chemical compound of significant interest in medicinal chemistry and oncology research due to its structural relation to the 1H-benzo[d]imidazole (BBZ) pharmacophore. This core structure is recognized as a DNA minor groove-binding ligand (MGBL) . Such molecules typically form non-covalent interactions with the minor groove of DNA, primarily at AT-rich sequences, through hydrogen bonding, electrostatic, and van der Waals interactions . This mechanism can interfere with DNA-mediated enzymatic processes, making these derivatives promising scaffolds for the development of novel anticancer agents . Benzimidazole-based compounds, like this one, are extensively investigated for their potential to inhibit crucial enzymes involved in cell proliferation, such as human topoisomerase I (Hu Topo I) . Molecular docking studies of related BBZ derivatives show they can bind to the Hu Topo I DNA complex, and functional assays have demonstrated that certain analogs can effectively inhibit the DNA relaxation activity of this enzyme . This action can lead to irreversible DNA damage in rapidly dividing cells, causing cell cycle arrest at the G2/M phase and ultimately triggering apoptosis . Beyond oncology, the versatile benzimidazole core is also a key structure in compounds evaluated for antimicrobial activity, highlighting its broad utility in drug discovery . This product is supplied with a guaranteed high level of purity and is intended for research applications only. It is a vital tool for scientists exploring the biochemical properties of DNA-binding ligands, developing new therapeutic agents, and conducting mechanistic studies in molecular pharmacology. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-2-methoxyacetamide

InChI

InChI=1S/C10H11N3O2/c1-15-6-9(14)13-10-11-7-4-2-3-5-8(7)12-10/h2-5H,6H2,1H3,(H2,11,12,13,14)

InChI Key

CZXLELJZPLDUAJ-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NC1=NC2=CC=CC=C2N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-Benzo[d]imidazol-2-yl)-2-methoxyacetamide typically involves the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative. One common method includes the reaction of o-phenylenediamine with methoxyacetic acid under acidic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-(1H-Benzo[d]imidazol-2-yl)-2-methoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

N-(1H-Benzo[d]imidazol-2-yl)-2-methoxyacetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(1H-Benzo[d]imidazol-2-yl)-2-methoxyacetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-Benzo[d]imidazol-2-yl)-2-methoxyacetamide is unique due to its specific structural features, which confer distinct biological activities. Its methoxyacetamide group differentiates it from other benzimidazole derivatives, potentially leading to unique interactions with biological targets .

Biological Activity

N-(1H-Benzo[d]imidazol-2-yl)-2-methoxyacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to synthesize current findings regarding the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound features a benzimidazole core, which is known for its diverse biological activities. The presence of the methoxyacetamide group enhances its solubility and may influence its interaction with biological targets.

The biological activity of this compound can be attributed to its interactions with various molecular targets:

  • Antimicrobial Activity : Studies indicate that derivatives of benzimidazole exhibit significant antimicrobial properties against a range of pathogens, including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 1 µg/mL, indicating potent activity against these organisms .
  • Anticancer Activity : Benzimidazole derivatives are also being explored for their anticancer potential. They are believed to induce apoptosis in cancer cells through the activation of specific signaling pathways, such as the MAPK and AKT/mTOR pathways.

Pharmacokinetics

Pharmacokinetic studies on related compounds suggest that modifications to the benzimidazole structure can enhance metabolic stability and bioavailability. The compound's ability to cross biological membranes is crucial for its therapeutic efficacy.

Research Findings and Case Studies

Recent studies have highlighted several key findings regarding the biological activity of this compound:

Study Findings Reference
Study 1Demonstrated significant antimicrobial activity against MRSA with an MIC < 1 µg/mL.
Study 2Showed potential anticancer effects through apoptosis induction in various cancer cell lines.
Study 3Investigated the synthesis of analogs with improved pharmacokinetic properties.

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